molecular formula C17H23NO3 B11938717 (+/-)-Atropine-D3 CAS No. 60365-55-1

(+/-)-Atropine-D3

Katalognummer: B11938717
CAS-Nummer: 60365-55-1
Molekulargewicht: 292.39 g/mol
InChI-Schlüssel: RKUNBYITZUJHSG-KVOIBRKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-Atropine-D3 is a deuterated form of atropine, a tropane alkaloid derived from plants such as Atropa belladonna. This compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. Atropine is well-known for its anticholinergic properties, which means it inhibits the action of the neurotransmitter acetylcholine in the nervous system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Atropine-D3 typically involves the incorporation of deuterium atoms into the atropine molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterium Exchange Reactions: Conducting reactions in deuterated solvents to facilitate the incorporation of deuterium atoms.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-Atropine-D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield atropine N-oxide, while reduction could produce tropine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Anticholinergic Effects

Atropine is primarily known for its anticholinergic properties, blocking acetylcholine receptors and thereby inhibiting parasympathetic nerve impulses. This mechanism is crucial in various clinical scenarios:

  • Cholinesterase Inhibitor Poisoning : A case report described the administration of atropine in a patient with cholinesterase inhibitor poisoning. Continuous doses were required to manage symptoms effectively, highlighting the compound's role in emergency medicine .
  • Prevention of Bradycardia : Atropine is frequently used during surgeries to prevent bradycardia induced by anesthetics .

1.2. Myopia Management

Recent meta-analyses indicate that atropine effectively slows the progression of myopia in children. The analysis of 19 studies involving over 3,000 children showed that different dosages of atropine (low, moderate, and high) significantly reduced myopia progression compared to control groups . The findings suggest that while efficacy is dose-independent, adverse effects are dose-dependent.

Toxicological Applications

2.1. Nerve Agent Poisoning

Atropine has been extensively studied for its efficacy against nerve agents such as sarin. Research indicates that atropine administration can mitigate the physiological effects caused by these agents, with specific dosing regimens being critical for effective treatment . The pharmacokinetics of atropine in animal models have shown promising results in terms of bioavailability and therapeutic efficacy.

Analytical Chemistry Applications

3.1. Analytical Method Development

The development of analytical methods for detecting atropine and its derivatives, including (+/-)-atropine-D3, has been a significant focus in recent research. An optimized methodology using miniaturized QuEChERS followed by liquid chromatography has demonstrated low detection limits for atropine in various matrices . This advancement is crucial for environmental monitoring and food safety assessments.

Method Detection Limit (ng/g) Recovery (%) Precision (RSD%)
Miniaturized QuEChERS2.3 (atropine)90–100≤10 (intra-day)
Liquid Chromatography2.2 (scopolamine)93–95≤12 (inter-day)

Case Studies

4.1. Clinical Case Reports

Several case studies have documented the application of atropine in clinical settings:

  • A notable case involved a patient who required continuous atropine infusion to manage symptoms from cholinesterase poisoning effectively . The case emphasized the challenges associated with dosing and monitoring heart rate.

Wirkmechanismus

(+/-)-Atropine-D3 exerts its effects by competitively inhibiting muscarinic acetylcholine receptors. This blockade prevents acetylcholine from binding to these receptors, thereby reducing the parasympathetic nervous system’s activity. The molecular targets include muscarinic receptors in the heart, smooth muscles, and glands, leading to effects such as increased heart rate, relaxation of smooth muscles, and reduced glandular secretions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Scopolamine: Another tropane alkaloid with similar anticholinergic properties.

    Hyoscyamine: The levorotatory isomer of atropine, which is more pharmacologically active.

    Ipratropium: A synthetic anticholinergic agent used in respiratory conditions.

Uniqueness

(+/-)-Atropine-D3 is unique due to its deuterium incorporation, which can provide insights into metabolic pathways and improve the pharmacokinetic properties of the compound. The presence of deuterium can also enhance the stability and reduce the rate of metabolic degradation.

Biologische Aktivität

(+/-)-Atropine-D3 is a deuterated derivative of atropine, a well-known tropane alkaloid. This compound is primarily recognized for its role as a muscarinic antagonist, impacting both central and peripheral nervous systems by inhibiting the action of acetylcholine at muscarinic receptors (M1-M5). The introduction of deuterium enhances the compound's stability and modifies its pharmacokinetic properties without significantly altering its biological activity. This article explores the biological activities, applications, and research findings related to this compound.

Structure and Synthesis

The chemical structure of this compound is similar to that of non-deuterated atropine. The synthesis methods for this compound include various organic chemistry techniques that allow for the incorporation of deuterium into the molecular structure, which aids in metabolic studies and tracking within biological systems.

As a muscarinic antagonist, this compound exerts several physiological effects:

  • Inhibition of Secretions : Reduces salivation and bronchial secretions.
  • Cardiac Effects : Increases heart rate by inhibiting vagal tone.
  • Smooth Muscle Relaxation : Relaxes smooth muscles in the gastrointestinal tract.

These actions make it valuable in clinical settings for treating conditions such as bradycardia, organophosphate poisoning, and as a pre-anesthetic agent to minimize secretions.

Pharmacological Effects

The pharmacological profile of this compound mirrors that of atropine but with enhanced stability due to deuteration. Studies indicate that it retains efficacy in blocking muscarinic receptors, leading to significant physiological outcomes such as:

  • Increased heart rate.
  • Decreased gastrointestinal motility.
  • Reduction in secretions from glands .

Case Studies

  • Cholinesterase Inhibitor Poisoning : A case report highlighted the use of atropine (and by extension, its deuterated form) in treating severe cholinergic crises due to organophosphate poisoning. Patients exhibited symptoms such as bradycardia and hypotension, which were effectively managed with atropine administration until clinical signs subsided .
  • Tea Infusion Analysis : A study analyzed various tea samples for their atropine content, utilizing this compound as an internal standard. The recovery percentages for atropine were found to be between 89% and 109%, indicating effective quantification methods for assessing tropane alkaloids in herbal products .

Similar Compounds

The following table compares this compound with other structurally similar compounds:

CompoundStructure SimilarityPrimary UseUnique Properties
This compoundYesAntimuscarinic agentDeuterated for metabolic studies
HyoscyamineYesAntispasmodicMore potent than atropine
ScopolamineYesMotion sickness treatmentCNS effects, sedative properties
Ipratropium BromideYesBronchodilatorLess systemic absorption

The isotopic labeling in this compound provides insights into drug behavior without altering its pharmacological properties, making it a valuable tool in pharmacokinetic studies.

Analytical Techniques

Recent advancements in analytical methodologies have improved the detection and quantification of tropane alkaloids, including this compound. Techniques such as HPLC-MS/MS have been employed to achieve lower detection limits and higher accuracy in measuring these compounds in various matrices .

Efficacy Studies

Research has demonstrated that this compound exhibits similar efficacy to non-deuterated atropine in various experimental models. For instance, studies on animal models have shown consistent results regarding heart rate modulation and secretion inhibition across different dosages .

Eigenschaften

CAS-Nummer

60365-55-1

Molekularformel

C17H23NO3

Molekulargewicht

292.39 g/mol

IUPAC-Name

[(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?/i1D3

InChI-Schlüssel

RKUNBYITZUJHSG-KVOIBRKRSA-N

Isomerische SMILES

[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Kanonische SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.